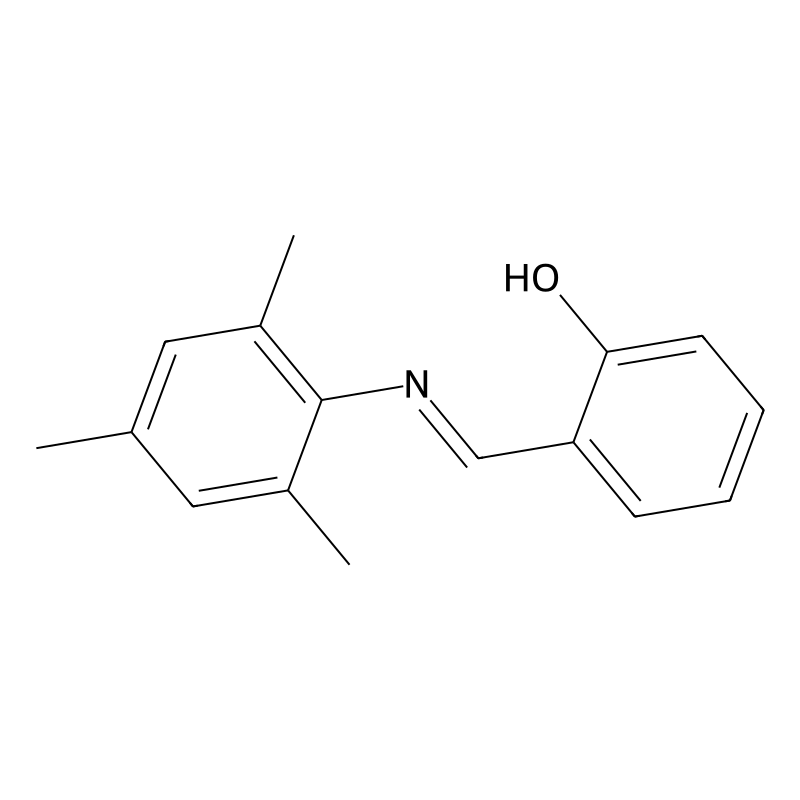

ALPHA-(2,4,6-TRIMETHYLPHENYLIMINO)-O-CRESOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Alpha-(2,4,6-trimethylphenylimino)-o-cresol, also known as N-(Salicylidene)-2,4,6-trimethylaniline, is a Schiff base compound with the molecular formula and a molecular weight of approximately 239.31 g/mol. This compound is characterized by its yellow crystalline appearance and exhibits solubility in various organic solvents while being insoluble in water. It is synthesized through the condensation reaction of salicylaldehyde with 2,4,6-trimethylaniline, forming a stable imine linkage .

The primary reaction for synthesizing alpha-(2,4,6-trimethylphenylimino)-o-cresol involves the condensation of an amine and an aldehyde:

This reaction is facilitated by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The resulting Schiff base can undergo hydrolysis in the presence of water to revert to its starting materials under certain conditions.

Alpha-(2,4,6-trimethylphenylimino)-o-cresol has demonstrated various biological activities. Research indicates that it possesses antimicrobial, anticancer, and antiviral properties. Studies have shown that this compound can inhibit the growth of several bacterial and fungal strains and has potential in cancer therapy by inhibiting cancer cell proliferation. Additionally, its antiviral activity suggests it may interfere with viral replication processes .

The synthesis of alpha-(2,4,6-trimethylphenylimino)-o-cresol typically follows these steps:

- Reactants Preparation: Obtain salicylaldehyde and 2,4,6-trimethylaniline.

- Condensation Reaction: Mix the two reactants in a suitable solvent (e.g., ethanol) with an acid catalyst.

- Heating: Heat the mixture gently to promote reaction completion.

- Cooling and Crystallization: Allow the mixture to cool to room temperature for crystallization.

- Purification: Purify the product through recrystallization from an appropriate solvent.

Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are used to confirm the structure of the synthesized compound .

Alpha-(2,4,6-trimethylphenylimino)-o-cresol finds applications across various fields:

- Material Science: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metals.

- Bioengineering: Investigated for its potential use in drug development due to its biological activities.

- Organic Synthesis: Serves as an intermediate in synthesizing other organic compounds and pharmaceuticals.

Its unique properties make it a valuable compound for research and industrial applications .

Studies on alpha-(2,4,6-trimethylphenylimino)-o-cresol's interactions reveal its potential as a chelating agent for metal ions. The compound can form stable complexes with transition metals, which may enhance its biological activity or facilitate new synthetic pathways in organic chemistry. Further research into its interaction with biological macromolecules could elucidate its mechanism of action in antimicrobial and anticancer activities .

Several compounds share structural similarities with alpha-(2,4,6-trimethylphenylimino)-o-cresol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-(4-bromophenylimino)-o-cresol | Contains bromine; used in similar applications | |

| o-Cresol | A simpler phenolic compound; widely used precursor | |

| Alpha-(2-methylphenylimino)-o-cresol | Similar structure; variations in substituents |

These compounds exhibit varying degrees of biological activity and application potential but differ primarily in their substituent groups and functional properties. The presence of additional halogens or different alkyl groups can significantly influence their reactivity and biological interactions .